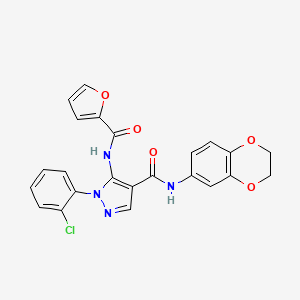![molecular formula C20H33NO B4834358 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine](/img/structure/B4834358.png)
1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine
Overview
Description
1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine, also known as TPH, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. TPH belongs to the class of piperidine derivatives and has been studied for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine involves its interaction with various receptors in the brain, including the dopamine and serotonin receptors. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has been shown to increase the levels of these neurotransmitters, which can have a positive effect on mood and behavior. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine also has antioxidant properties, which can protect neurons from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine can have a range of biochemical and physiological effects in the body. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has been shown to increase the levels of various neurotransmitters, including dopamine and serotonin, which can have a positive effect on mood and behavior. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has also been shown to have antioxidant properties, which can protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine in lab experiments is its ability to promote the growth and survival of neurons. This can be useful in studying the mechanisms of neurodegenerative diseases and developing new treatments for these conditions. However, one limitation of using 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has also been studied for its potential use in treating mood disorders such as depression and anxiety. Further research is needed to fully understand the mechanisms of action of 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine and its potential therapeutic applications.
Scientific Research Applications
1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has been studied extensively for its potential applications in treating neurological disorders. Studies have shown that 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has neuroprotective effects and can promote the growth and survival of neurons. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has also been studied for its potential in treating depression, anxiety, and other mood disorders.
properties
IUPAC Name |
1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-17-15-18(2)19(3)20(16-17)22-14-10-5-4-7-11-21-12-8-6-9-13-21/h15-16H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOHIANKYPTIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCN2CCCCC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4834286.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834290.png)



![3-({[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4834310.png)
![6-(4-chlorobenzyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834326.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4834346.png)
![N-{2-chloro-4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4834353.png)

![2,4-dichloro-N-[2-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4834381.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4834387.png)
![isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4834395.png)